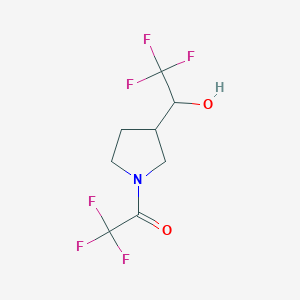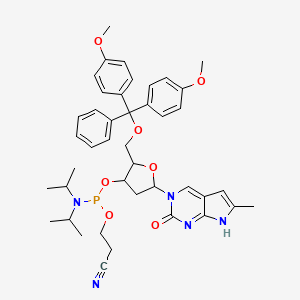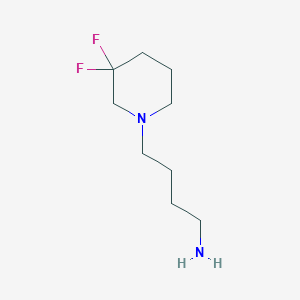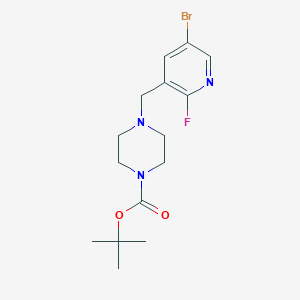
3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrrolidine ring. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and trifluoroacetyl chloride.
Reaction with Trifluoroacetyl Chloride: Pyrrolidine is reacted with trifluoroacetyl chloride in the presence of a base, such as triethylamine, to form 1-(trifluoroacetyl)pyrrolidine.
Addition of Trifluoroethanol: The intermediate 1-(trifluoroacetyl)pyrrolidine is then reacted with trifluoroethanol under acidic conditions to introduce the hydroxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(1-Oxo-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine.
Reduction: Formation of 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoromethyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoromethyl)pyrrolidine
- 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(acetyl)pyrrolidine
- 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)piperidine
Uniqueness
3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine is unique due to the presence of both trifluoroacetyl and trifluoroethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
特性
CAS番号 |
1159981-93-7 |
|---|---|
分子式 |
C8H9F6NO2 |
分子量 |
265.15 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H9F6NO2/c9-7(10,11)5(16)4-1-2-15(3-4)6(17)8(12,13)14/h4-5,16H,1-3H2 |
InChIキー |
GXPYFBLNFHVSOK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1C(C(F)(F)F)O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)




![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)



![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)



